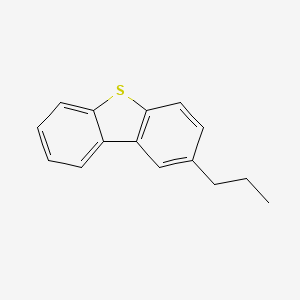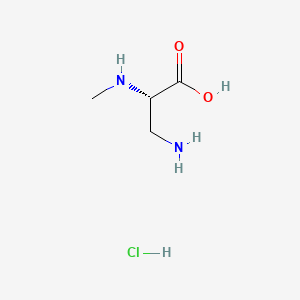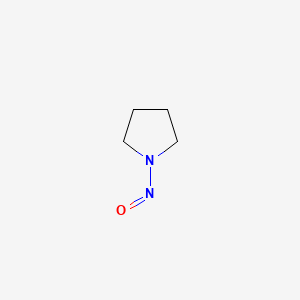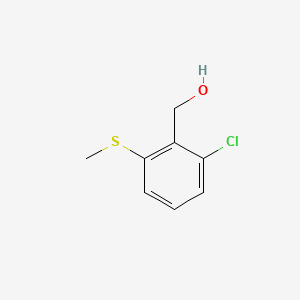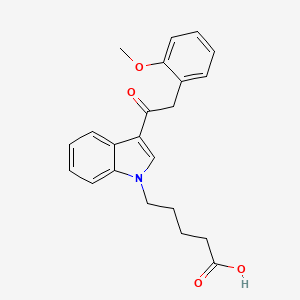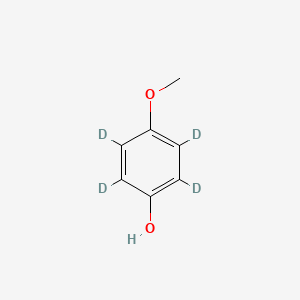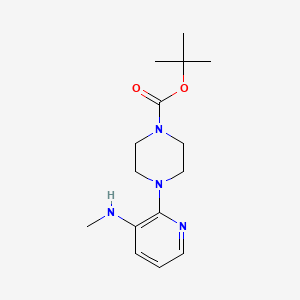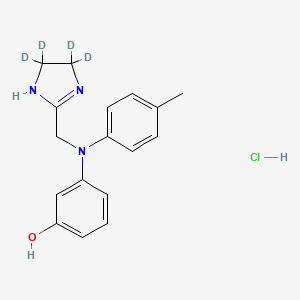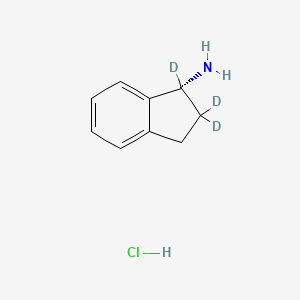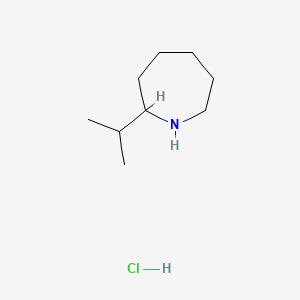
2-Isopropylazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylazepane hydrochloride, also known as 2-(propan-2-yl)azepane hydrochloride, is a chemical compound with the molecular formula C9H20ClN . It has a molecular weight of 177.72 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
2-Isopropylazepane hydrochloride is a powder at room temperature . It has a molecular weight of 177.72 . The compound’s other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved information .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
- Metabolism and Toxicity of Chemical Compounds: Studies on 2-methylpropene (isobutene) delve into its metabolic fate and toxicity, highlighting the importance of understanding metabolic pathways and potential toxic effects of chemical compounds. This research underscores the necessity of examining the balance between formation and detoxification processes to assess a compound's toxicity (Cornet & Rogiers, 1997).
Microbial Production and Chemical Reactions
- Microbial Production of Propanol: The biochemical production of propanol from renewable resources showcases the potential of microbes in producing industrially relevant chemical compounds, which could offer insights into the production pathways for compounds like "2-Isopropylazepane hydrochloride" (Walther & François, 2016).
Environmental and Ecological Applications
- Hydrological Processes: The use of water stable isotopes to illuminate hydrological processes at the soil-vegetation-atmosphere interface can provide a framework for studying the environmental behavior of various compounds, including their transport and transformation in natural systems (Sprenger et al., 2016).
Biomedical and Pharmaceutical Development
- Pharmacological Properties of Thymol: Research on the pharmacological properties and therapeutic potential of thymol, a monoterpene phenol, demonstrates the complex bioactivities of chemical compounds and their potential for pharmaceutical development. Such studies underscore the importance of exploring the biological activities and applications of chemical compounds for health-related uses (Nagoor Meeran et al., 2017).
Propriétés
IUPAC Name |
2-propan-2-ylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)9-6-4-3-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQVQIHIZVSNES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


